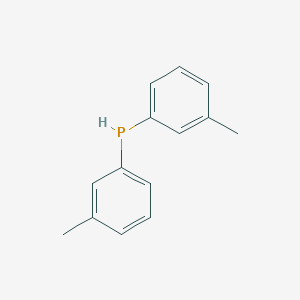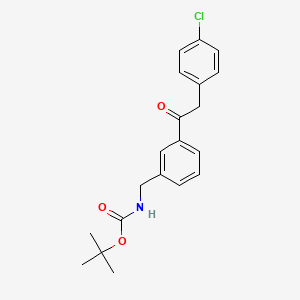
5-(((Benzyloxy)carbonyl)amino)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
5-(((Benzyloxy)carbonyl)amino)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its abbreviation, Boc-4-fluoro-Phe-Pyrazole-COOH.
Scientific Research Applications
Boc-4-fluoro-Phe-Pyrazole-COOH has several potential applications in the field of medicinal chemistry. It has been shown to inhibit the growth of cancer cells and has potential as an anticancer agent. It has also been studied for its potential use as an anti-inflammatory agent, as it inhibits the production of inflammatory cytokines. Additionally, Boc-4-fluoro-Phe-Pyrazole-COOH has been studied for its potential use as a tool in chemical biology research, specifically in the study of protein-protein interactions.
Mechanism of Action
The mechanism of action of Boc-4-fluoro-Phe-Pyrazole-COOH is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, specifically the serine protease, HtrA2/Omi. This inhibition leads to the induction of apoptosis in cancer cells. Additionally, Boc-4-fluoro-Phe-Pyrazole-COOH has been shown to inhibit the production of inflammatory cytokines by inhibiting the activity of the protein kinase, IKKβ.
Biochemical and Physiological Effects
Boc-4-fluoro-Phe-Pyrazole-COOH has been shown to have several biochemical and physiological effects. In cancer cells, it induces apoptosis by inhibiting the activity of HtrA2/Omi. It also inhibits the production of inflammatory cytokines by inhibiting the activity of IKKβ. Additionally, Boc-4-fluoro-Phe-Pyrazole-COOH has been shown to have antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using Boc-4-fluoro-Phe-Pyrazole-COOH in lab experiments is its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells, making it a promising candidate for further study. Additionally, it has potential as an anti-inflammatory agent and a tool in chemical biology research. One limitation of using Boc-4-fluoro-Phe-Pyrazole-COOH in lab experiments is its relatively high cost, which may limit its use in certain studies.
Future Directions
There are several future directions for the study of Boc-4-fluoro-Phe-Pyrazole-COOH. One direction is the further study of its potential as an anticancer agent. Specifically, more research is needed to determine its efficacy in vivo and its potential use in combination with other anticancer agents. Additionally, further study is needed to determine its potential as an anti-inflammatory agent and its use as a tool in chemical biology research. Finally, more research is needed to determine the full mechanism of action of Boc-4-fluoro-Phe-Pyrazole-COOH.
properties
IUPAC Name |
1-(4-fluorophenyl)-5-(phenylmethoxycarbonylamino)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O4/c19-13-6-8-14(9-7-13)22-16(15(10-20-22)17(23)24)21-18(25)26-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,21,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCMFOSBWBREHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=NN2C3=CC=C(C=C3)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(((Benzyloxy)carbonyl)amino)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



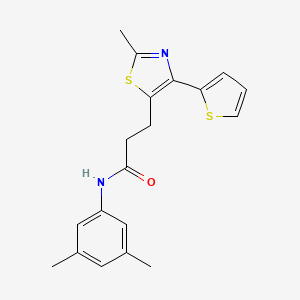
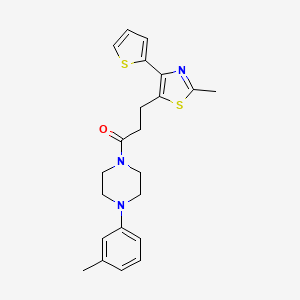
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B3200339.png)
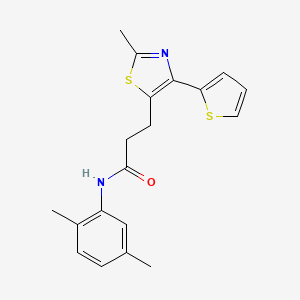

![N-(3-methoxyphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B3200354.png)
![3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-N-[2-(propan-2-yloxy)phenyl]propanamide](/img/structure/B3200361.png)
![N-[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-6-yl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B3200365.png)
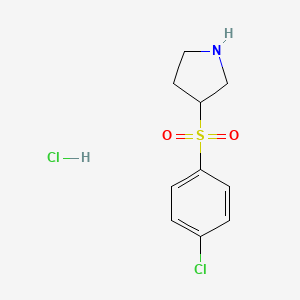
![3-[(Phenylsulfonyl)methyl]piperidine hydrochloride](/img/structure/B3200373.png)
